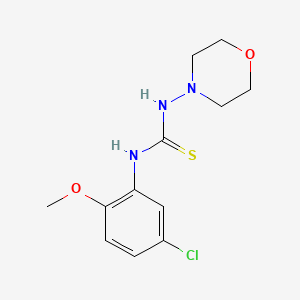

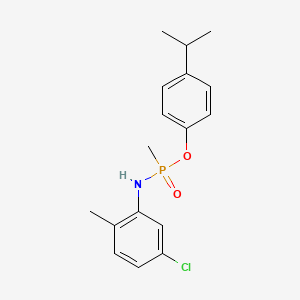

![molecular formula C11H12ClN5O2S B5810385 N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)

N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMPT belongs to the class of thioacetamide derivatives and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

CBKinase1_005938

The compound CBKinase1_005938 is associated with the Receptor for Activated C Kinase1 (RACK1) protein, a WD-40 type scaffold protein that regulates diverse environmental stress signal transduction pathways . It plays a significant role in plant biology, including seed germination, growth, environmental stress responses, and flowering . It’s also associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .

N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

This compound is a halogenated derivative of a secondary amide bearing an aromatic substituent . It’s used in the study of molecular structures and their properties . Another compound with a similar structure, 3- (3-CHLORO-4-METHOXYPHENYL)-N- (4-METHOXYPHENYL)PROPANAMIDE, is available for early discovery researchers as part of a collection of rare and unique chemicals .

Oprea1_511269

The compound Oprea1_511269 is associated with the study of fast proton-induced fission of 238U . It’s used in the investigation of fission variables such as cross-sections, mass distributions, and prompt neutron emission .

CBKinase1_018338

The compound CBKinase1_018338 is associated with the Receptor for Activated C Kinase1B (RACK1B) protein . It plays a significant role in delaying salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This compound contributes to the understanding of the molecular mechanisms of salinity-induced senescence, which can be useful in reducing the yield penalty of important cereal crops, such as rice, in global climate change conditions .

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2S/c1-17-11(14-15-16-17)20-6-10(18)13-7-3-4-9(19-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVDXEIIFKYHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)

![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)

![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)

![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)